molecular formula C11H11F3N2O2 B3015408 Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 1181506-92-2

Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone

カタログ番号: B3015408
CAS番号: 1181506-92-2
分子量: 260.216
InChIキー: XANDOAYEWYLBGH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone is a chemical compound featuring a pyridine core substituted with a trifluoromethyl group and a morpholine carboxamide. This structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. The trifluoromethyl pyridine moiety is a privileged scaffold in agrochemicals and pharmaceuticals, known for enhancing properties like metabolic stability, lipophilicity, and binding affinity due to the strong electron-withdrawing effect of the fluorine atoms . The morpholine ring is a common feature in bioactive molecules, contributing to solubility and molecular interactions. Compounds with this specific pyridine-morpholine architecture serve as key precursors in the synthesis of potential therapeutic agents. Structurally related analogs have demonstrated significant biological activity, particularly as entry inhibitors against filoviruses such as Ebola and Marburg, showcasing the potential of this chemical class in developing broad-spectrum antiviral therapeutics . As a building block, it enables researchers to explore structure-activity relationships and optimize drug-like properties. This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices.

特性

IUPAC Name

morpholin-4-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)9-2-1-8(7-15-9)10(17)16-3-5-18-6-4-16/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANDOAYEWYLBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves the reaction of 6-(trifluoromethyl)pyridin-3-yl)methanone with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound .

化学反応の分析

Types of Reactions

Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents

生物活性

Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structural characteristics, and relevant research findings, including case studies and data tables.

Compound Overview

Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone, with the CAS number 3025-88-5, features a morpholino group attached to a pyridine ring that contains a trifluoromethyl substituent. This structural motif is significant in drug design, particularly for developing selective inhibitors targeting various biological pathways.

The biological activity of Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone is largely attributed to its ability to modulate specific protein targets. For instance, compounds with similar structural motifs have been shown to act as selective inhibitors of various kinases and receptors, influencing pathways related to inflammation, cancer, and metabolic disorders.

In Vitro Studies

Recent studies have indicated that derivatives of this compound exhibit potent inhibitory effects against certain enzymes and receptors. For example, a related compound was identified as a selective non-nucleoside adenosine kinase (AK) inhibitor, demonstrating efficacy in animal models by increasing adenosine concentrations at injury sites. This suggests that Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone could share similar mechanisms of action.

Case Studies

  • Adenosine Kinase Inhibition :
    • Study : A study focusing on non-nucleoside adenosine kinase inhibitors highlighted the potential of morpholino-containing compounds in enhancing therapeutic efficacy for pain and inflammation management.
    • Findings : The compound showed significant oral efficacy in preclinical models, suggesting that modifications around the pyridine core can lead to diverse biological activities.
  • Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition :
    • Study : Another investigation into DGAT1 inhibitors revealed that modifications on the 6-(trifluoromethyl)pyridine moiety can alter biological activity significantly.
    • Findings : The study emphasized how structural variations could lead to improved selectivity and potency against DGAT1, which is crucial for lipid metabolism.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameTargetActivity DescriptionReference
ABT-702Adenosine KinasePotent inhibitor; enhances adenosine levels
CORT125134Glucocorticoid ReceptorSelective antagonist; potential for Cushing's syndrome
RAF709B-Raf and C-Raf KinasesEfficacy in KRAS-mutant cancers
PQR530Class I PI3K and mTORDual inhibitor; effective in oncology models

Research Findings

Research indicates that the trifluoromethyl group on the pyridine ring significantly influences the compound's lipophilicity and metabolic stability. For example, studies have shown that incorporating polar functionalities can enhance solubility while maintaining antiparasitic activity .

Additionally, the presence of the morpholino group has been linked to improved selectivity in kinase inhibition. Variations in substituents on the pyridine ring can lead to marked differences in biological activity, as evidenced by comparative studies involving pyridine derivatives .

科学的研究の応用

Scientific Research Applications

Medicinal Chemistry
Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone has shown promise in medicinal chemistry due to its ability to modulate biological pathways associated with cancer treatment. Compounds with similar structures have been implicated in inhibiting pathways like phosphoinositide 3-kinase signaling, which is often deregulated in cancer cells. Preliminary studies suggest that this compound may exhibit antiproliferative activity against various cancer cell lines, indicating its potential therapeutic applications in oncology .

Agrochemicals
The compound's derivatives, particularly those containing trifluoromethylpyridine moieties, have been extensively utilized in the agrochemical industry for crop protection. Several trifluoromethylpyridine derivatives have been developed for their efficacy against pests, leading to the introduction of multiple agrochemical products into the market . The unique physicochemical properties imparted by the trifluoromethyl group enhance the biological activity of these compounds.

Case Studies and Research Findings

Study TitleFocusFindings
Anticancer Activity of Morpholino Derivatives Investigated various morpholino derivatives for anticancer propertiesFound that certain derivatives exhibited significant antiproliferative effects against specific cancer cell lines
Synthesis of Trifluoromethylpyridine Derivatives Overview of synthesis methods for trifluoromethylpyridinesHighlighted successful synthesis routes leading to over 20 new agrochemical products
Biological Activity of TFMP Derivatives Explored biological activities related to TFMP derivativesIdentified five pharmaceutical products containing TFMP that received market approval; ongoing clinical trials for additional candidates

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone with structurally related compounds, highlighting differences in substituents, biological activity, and synthetic routes:

Compound Name Molecular Formula Key Substituents/Modifications Biological Activity/Application Synthesis Method (Reference)
Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone C₁₂H₁₁F₃N₂O₂ -CF₃ at pyridine C6; morpholino carbonyl at C3 mGluR5 positive allosteric modulator (PAM) with EC₅₀ = 49 nM Likely via Sonogashira coupling or nucleophilic substitution
(6-(3,3-Diethoxypropynyl)pyridin-3-yl)(morpholino)methanone (Y b) C₁₈H₂₃N₂O₄ Diethoxypropynyl at C6; morpholino carbonyl at C3 Intermediate for pentathiepin synthesis; no direct biological data Sonogashira reaction
5-(Morpholin-4-carbonyl)pyridin-3-boronic acid pinacol ester C₁₇H₂₄BN₂O₄ Boronic ester at C5; morpholino carbonyl at C3 Suzuki-Miyaura cross-coupling precursor Borylation of pyridine
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(thiomorpholino)methanone C₁₂H₁₀ClF₃N₂OS -Cl at C2; thiomorpholino (S instead of O) at C3 Unknown; sulfur may alter redox properties Nucleophilic substitution
(2,6-Dimethylmorpholino)[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanone C₁₄H₁₇F₃N₂O₂ -CH₃ at C2 (pyridine and morpholino) Structural analog with enhanced steric bulk; no activity reported Alkylation/amidation
VU0360175: (6-((3-Fluorophenyl)ethynyl)pyridin-3-yl)(morpholino)methanone C₁₈H₁₄F₄N₂O₂ Ethynyl-3-fluorophenyl at C6; morpholino carbonyl at C3 mGluR5 PAM with EC₅₀ = 49 nM; improved solubility via salt formation Sonogashira coupling

Key Findings

Trifluoromethyl Group Impact: The -CF₃ group at pyridine C6 enhances metabolic stability compared to non-fluorinated analogs (e.g., Y b), which lack this substituent . Replacement with -Cl (as in ) reduces lipophilicity but may increase reactivity toward nucleophilic substitution .

Morpholino vs.

Biological Activity: Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone and VU0360175 share similar mGluR5 PAM activity (EC₅₀ ~49 nM), but VU0360175’s ethynyl-phenyl group enables salt formation, improving bioavailability .

Synthetic Flexibility: Sonogashira coupling is a common route for introducing alkynyl groups (e.g., Y b, VU0360175) . Boronic ester derivatives () enable further functionalization via cross-coupling reactions .

Contradictions and Limitations

  • highlights that morpholino amides generally suffer from reduced potency compared to piperidine analogs (e.g., VU0366031, EC₅₀ = 3.8 nM), but this is offset by improved solubility .
  • No direct data on the target compound’s pharmacokinetics are available, unlike its analogs like VU0360175, which has documented in vivo activity .

Q & A

What are the recommended synthetic routes for Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone, and how do reaction conditions influence yield and purity?

Level : Basic
Answer :
The compound is commonly synthesized via cross-coupling reactions. For example, the Sonogashira reaction (palladium-catalyzed coupling of terminal alkynes with aryl halides) is effective for introducing ethynyl groups to the pyridine core . Key factors include:

  • Catalyst selection : Pd(PPh₃)₂Cl₂/CuI systems are widely used for high yields.
  • Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency.
  • Temperature control : Reactions often proceed at 60–80°C to balance speed and side-product formation.
    Post-synthesis, purification via column chromatography (hexanes/EtOAc gradients) or recrystallization (e.g., from ethanol) ensures >95% purity. Yield improvements (e.g., 53% in a morpholino amide synthesis) rely on stoichiometric excess (4:1 phenol:substrate) and inert atmospheres .

How does the morpholino amide substructure contribute to the compound's biological activity and pharmacokinetic profile?

Level : Advanced
Answer :
The morpholino amide group enhances:

  • Potency : In mGluR5 PAMs, this substructure increases EC₅₀ values (e.g., VU0360175: EC₅₀ = 49 nM vs. 3.8 nM for analogs without morpholino) by stabilizing hydrogen bonds with target receptors .
  • Solubility : Salt formation (e.g., HCl salts) improves aqueous solubility, critical for in vivo bioavailability .
  • Metabolic stability : The morpholine ring reduces oxidative metabolism in liver microsomes compared to piperidine analogs, as shown in preclinical RBP4 antagonist studies .

What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Level : Basic
Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitution (e.g., trifluoromethyl at pyridine C6) .
  • Mass spectrometry : APCI-MS or ESI-MS validates molecular weight (e.g., m/z 443 [M+H]⁺ for a related triazolopyridine derivative) .
  • HPLC : Reverse-phase methods (C18 columns, acetonitrile/water gradients) assess purity (>98% AUC) .
  • X-ray crystallography : Resolves diastereomeric mixtures (e.g., dr 20:1 in cyclopropane derivatives) .

How can researchers address contradictions in potency data between in vitro and in vivo studies for this compound?

Level : Advanced
Answer :
Discrepancies often arise from:

  • Solubility limitations : Poor dissolution in neutral buffers reduces in vitro activity. Salt forms (e.g., HCl) or co-solvents (e.g., 10% DMSO) mitigate this .
  • Protein binding : High serum albumin binding in vivo may lower free drug concentration. Equilibrium dialysis assays quantify unbound fractions .
  • Metabolic instability : CYP450 screening identifies major metabolites; structural modifications (e.g., fluorination) block vulnerable sites .

What strategies are effective in optimizing the compound's solubility and dissolution rate for preclinical studies?

Level : Advanced
Answer :

  • Salt formation : Hydrochloride salts improve solubility in neutral vehicles (e.g., EC₅₀ shifts from 49 nM to sub-10 nM in mGluR5 PAMs) .
  • Nanoformulation : Lipid-based nanoparticles enhance oral bioavailability by bypassing efflux transporters .
  • Co-solvent systems : PEG-400/water mixtures increase dissolution rates without toxicity .

What in vitro and in vivo models are appropriate for evaluating the compound's efficacy as an mGluR5 PAM?

Level : Advanced
Answer :

  • In vitro :
    • Cell-based assays : HEK293 cells expressing mGluR5, measuring Ca²⁺ flux (Fluo-4 AM dye) .
    • Radioligand binding : Competition with [³H]MPEP quantifies receptor affinity .
  • In vivo :
    • Rodent models : Tail suspension test (TST) for antidepressant-like effects; EC₅₀ correlates with brain exposure .
    • Microdialysis : Measures glutamate release in prefrontal cortex .

How does the trifluoromethyl group influence the compound's electronic and steric properties compared to other substituents?

Level : Basic
Answer :
The -CF₃ group:

  • Electron withdrawal : Induces a −I effect, polarizing the pyridine ring and enhancing electrophilicity at C3 .
  • Lipophilicity : LogP increases by ~1.5 units vs. -CH₃, improving membrane permeability .
  • Steric bulk : Comparable to -Cl but less than -Br, minimizing steric clashes in enzyme pockets .

What methodologies are recommended for assessing the compound's metabolic stability and potential drug-drug interactions?

Level : Advanced
Answer :

  • Liver microsome assays : Incubate with human/rodent microsomes; LC-MS/MS identifies major metabolites (e.g., oxidative defluorination) .
  • CYP450 inhibition : Fluorescent probes (e.g., CYP3A4) screen for isoform-specific inhibition .
  • Reactive metabolite trapping : Glutathione adduct formation predicts idiosyncratic toxicity .

How can computational docking studies predict the binding mode of this compound to its target protein?

Level : Advanced
Answer :

  • Glide docking : OPLS-AA force field evaluates torsional flexibility; RMSD <1 Å accuracy in 50% of cases .
  • Binding site analysis : Trifluoromethyl-pyridine occupies hydrophobic subpockets (e.g., mGluR5 allosteric site), while morpholino amide forms H-bonds with Asn747 .
  • Free energy perturbation (FEP) : Quantifies ΔΔG for CF₃ vs. Cl substitutions, guiding SAR .

What are the key considerations when designing SAR studies to improve the compound's selectivity against off-target receptors?

Level : Advanced
Answer :

  • Substituent variation : Replace morpholino with piperazine or azetidine to reduce off-target kinase activity .
  • Competitive binding assays : Screen against panels (e.g., 100+ GPCRs) to identify selectivity hotspots .
  • Crystal structures : Overlay target vs. off-target binding sites to guide steric modifications (e.g., bulkier groups at C2) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。